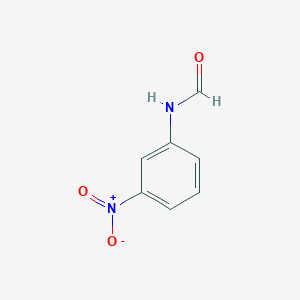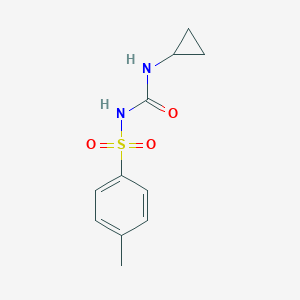![molecular formula C22H16 B091590 1,4-Dimethylbenzo[a]pyrene CAS No. 16757-88-3](/img/structure/B91590.png)
1,4-Dimethylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylbenzo[a]pyrene (1,4-DMB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to its production by incomplete combustion of organic matter. It is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Wirkmechanismus
1,4-DMB[a]P exerts its carcinogenic effects by binding to DNA and inducing mutations. It can also cause oxidative stress and inflammation, leading to further DNA damage. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Biochemische Und Physiologische Effekte
1,4-DMB[a]P has been shown to cause a wide range of biochemical and physiological effects. It can induce DNA damage and mutations, leading to the development of cancer. It can also cause oxidative stress and inflammation, leading to cardiovascular disease and other health effects. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-DMB[a]P in lab experiments is its potency as a carcinogen. This makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity also poses a risk to researchers, and precautions must be taken when handling it.
Zukünftige Richtungen
There are several areas of future research that could be explored regarding 1,4-DMB[a]P. One area is the development of new methods for detecting and measuring its presence in the environment. Another area is the identification of new targets for cancer prevention and treatment. Additionally, more research is needed to understand the mechanisms of its toxicity and the health effects it may have on humans and other organisms.
Conclusion:
In conclusion, 1,4-DMB[a]P is a potent carcinogen that has been extensively studied for its health effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of this compound on human health and the environment.
Synthesemethoden
1,4-DMB[a]P can be synthesized by various methods, including the pyrolysis of organic matter and the catalytic hydrogenation of benzo[a]pyrene. The most common method involves the pyrolysis of coal, wood, and other organic matter. During this process, 1,4-DMB[a]P is formed as a byproduct of incomplete combustion.
Wissenschaftliche Forschungsanwendungen
1,4-DMB[a]P has been extensively studied for its carcinogenic properties. It has been shown to induce DNA damage and mutations, leading to the development of cancer. In addition, it has been linked to various other health effects, including cardiovascular disease and reproductive toxicity.
Eigenschaften
CAS-Nummer |
16757-88-3 |
|---|---|
Produktname |
1,4-Dimethylbenzo[a]pyrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,4-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-18-14(2)11-16-12-15-5-3-4-6-19(15)20-10-9-17(13)22(18)21(16)20/h3-12H,1-2H3 |
InChI-Schlüssel |
COUWIODFWWMEFK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
Kanonische SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
Andere CAS-Nummern |
16757-88-3 |
Synonyme |
1,4-Dimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



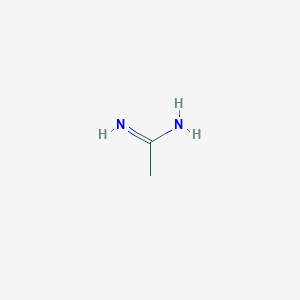
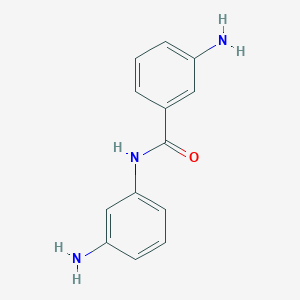
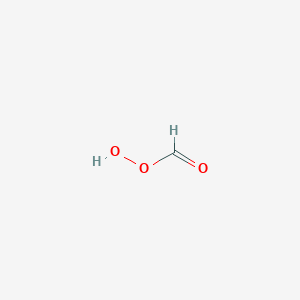
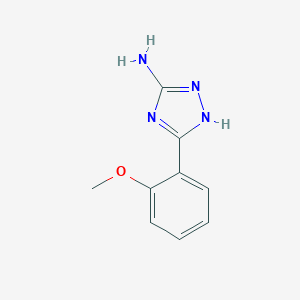
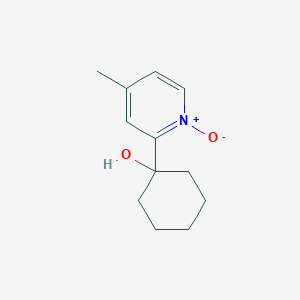
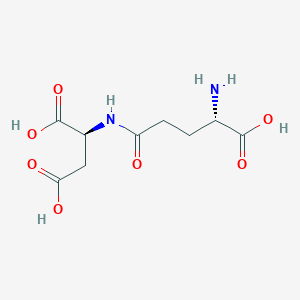
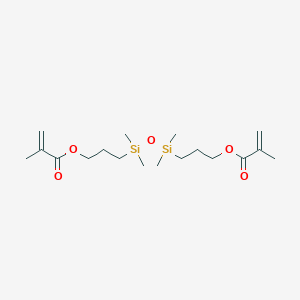
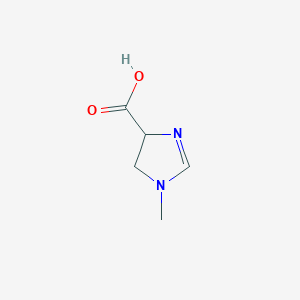
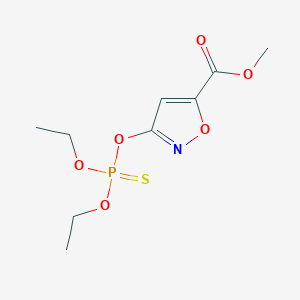
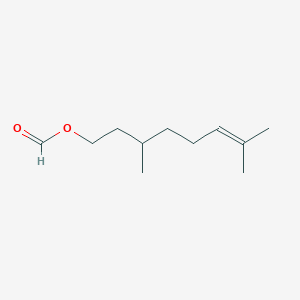
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

